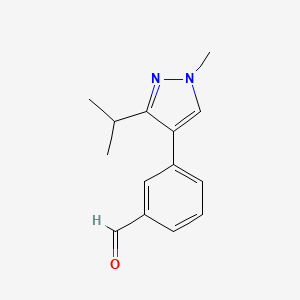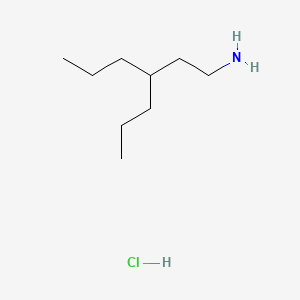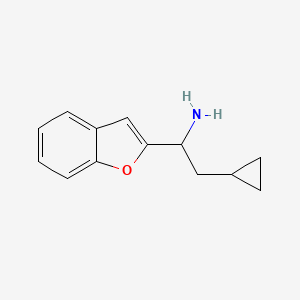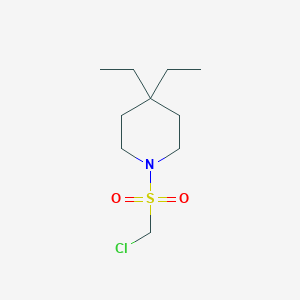
3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This particular compound features a benzaldehyde group attached to the pyrazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde typically involves the reaction of 3-isopropyl-1-methyl-1H-pyrazole with benzaldehyde under specific conditions. One common method is the condensation reaction, where the pyrazole and benzaldehyde are heated together in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, leading to efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed:
Oxidation: 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzoic acid.
Reduction: 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Pyrazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities .
Medicine: The compound’s derivatives are investigated for their potential use as enzyme inhibitors, receptor modulators, and other bioactive agents. Its structural features make it a candidate for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes .
Mecanismo De Acción
The mechanism of action of 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, pyrazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets, leading to its biological effects .
Comparación Con Compuestos Similares
3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzoic acid: An oxidation product of the aldehyde compound.
3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzyl alcohol: A reduction product of the aldehyde compound.
3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzene: A derivative where the aldehyde group is replaced by a hydrogen atom.
Uniqueness: 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its similar compounds. The presence of the aldehyde group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C14H16N2O |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
3-(1-methyl-3-propan-2-ylpyrazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C14H16N2O/c1-10(2)14-13(8-16(3)15-14)12-6-4-5-11(7-12)9-17/h4-10H,1-3H3 |
Clave InChI |
BACSONJEGANZFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C=C1C2=CC=CC(=C2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)



![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)

![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)




![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B15301294.png)

